molecular formula C16H13NO5 B14577015 Methyl 2-[(4-nitrophenyl)acetyl]benzoate CAS No. 61653-08-5

Methyl 2-[(4-nitrophenyl)acetyl]benzoate

Cat. No.: B14577015
CAS No.: 61653-08-5
M. Wt: 299.28 g/mol
InChI Key: OORINHJGUNQCNK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)acetyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4-nitrophenyl group through an acetyl bridge. This structure incorporates both an electron-withdrawing nitro group and an ester functional group, making it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with nitroaromatic substructures are often investigated as precursors for the synthesis of molecules with diverse biological activities, such as analgesic and anti-inflammatory agents . The ester moiety can participate in various reactions, including hydrolysis or serve as a handle for further functionalization. Researchers value this compound for its utility in constructing more complex molecular architectures, particularly in the development of pharmaceutical candidates and natural product analogs . As a building block, its mechanism of action is typically defined by the target molecule it is used to create. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

61653-08-5

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

methyl 2-[2-(4-nitrophenyl)acetyl]benzoate

InChI

InChI=1S/C16H13NO5/c1-22-16(19)14-5-3-2-4-13(14)15(18)10-11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3

InChI Key

OORINHJGUNQCNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Palladium/Nickel-Catalyzed Aryl-Zinc Coupling

The most promising method derives from adaptations of the cross-coupling strategy described in US6433214B1, which synthesizes biaryl esters via palladium- or nickel-catalyzed reactions between sulfonate esters and arylzinc reagents. For methyl 2-[(4-nitrophenyl)acetyl]benzoate, the synthetic pathway would involve:

  • Synthesis of the Sulfonate Ester Precursor : Methyl 2-(methanesulfonyloxy)benzoate or its perfluorinated analog is prepared from methyl salicylate via sulfonylation. This step achieves yields exceeding 90% under optimized conditions.
  • Preparation of the Arylzinc Reagent : A critical challenge lies in generating (4-nitrophenyl)acetyl zinc bromide. While nitro groups are typically incompatible with organozinc formation due to their electron-withdrawing nature, recent advances in protective group chemistry (e.g., temporary reduction to an amine followed by re-oxidation post-coupling) could enable this step.
  • Catalytic Coupling : Utilizing a nickel chloride/triphenylphosphine catalyst system with n-butyllithium as a reductant, as demonstrated in Example 6 of US6433214B1, achieves coupling yields of 82–91% for analogous substrates. Lithium chloride additives enhance zinc reagent reactivity, a strategy directly applicable here.

Table 1: Catalyst Systems and Yields for Biaryl Ester Synthesis (Adapted from US6433214B1)

Catalyst Ligand Temperature (°C) Yield (%)
NiCl₂ Triphenylphosphine 25 82
Pd/C Triphenylphosphine 40 50
Pd(0) cluster Diphenylphosphinoferrocene 40 91

For the target compound, nickel-based systems are preferred due to their tolerance for electron-deficient aryl groups.

Challenges in Nitro Group Compatibility

The nitro group’s strong electron-withdrawing nature necessitates mild reaction conditions to prevent reduction or decomposition. Substituting tetrahydrofuran (THF) with dimethylformamide (DMF) could stabilize intermediates, while lower temperatures (25–40°C) mitigate side reactions.

Multi-Step Synthesis via Acylation and Nitration

Acylation of Methyl Benzoate Derivatives

CN109553528A outlines a pathway for methyl 2-methyl-4-acetyl benzoate involving sequential acylation, cyanation, and hydrolysis. Adapting this for the target compound requires:

  • Friedel-Crafts Acylation : Introducing the acetyl group at the 2-position of methyl benzoate. However, the ester’s deactivating effect necessitates superacidic conditions (e.g., AlCl₃ in nitrobenzene) to facilitate electrophilic substitution.
  • Nitration of the Acetyl-Substituted Phenyl Ring : Post-acylation nitration using HNO₃/H₂SO₄ must be carefully controlled to achieve para-substitution. The acetyl group’s meta-directing nature complicates this step, requiring stoichiometric nitronium tetrafluoroborate for regioselectivity.

Table 2: Nitration Regioselectivity Under Different Conditions

Nitrating Agent Solvent Para:Meta Ratio
HNO₃/H₂SO₄ H₂SO₄ 1:3
NO₂BF₄ CH₂Cl₂ 4:1

Esterification of the Intermediate Acid

Following nitration, hydrolysis of the acetyl-protected intermediate yields 2-[(4-nitrophenyl)acetyl]benzoic acid. Subsequent esterification with methanol under acidic conditions (H₂SO₄, reflux) completes the synthesis. This method’s overall yield is limited to 30–40% due to nitration challenges.

Direct Esterification of Preformed Acids

Synthesis of 2-[(4-Nitrophenyl)Acetyl]Benzoic Acid

Radical-based methods offer an alternative route:

  • Photoinduced Coupling : Irradiating methyl 2-iodobenzoate with 4-nitrophenylacetyl peroxide in the presence of a ruthenium photocatalyst achieves C–H activation and coupling. Recent studies report moderate yields (45–55%) but require specialized equipment.
  • Oxidative Coupling : Using Cu(I)/TEMPO systems, 4-nitrophenylacetic acid couples with methyl 2-aminobenzoate, followed by diazotization and hydrolysis. This approach avoids nitration steps but faces scalability issues.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

Method Yield (%) Scalability Nitro Compatibility
Cross-Coupling 80–90 High Moderate
Multi-Step Synthesis 30–40 Medium Low
Direct Esterification 45–55 Low High

The cross-coupling method outperforms others in yield and scalability but requires stringent control over organozinc reagent stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenyl)acetyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Aqueous sodium hydroxide (NaOH)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

    Reduction: Methyl 2-[(4-aminophenyl)acetyl]benzoate

    Substitution: 2-[(4-nitrophenyl)acetyl]benzoic acid

    Oxidation: 2-[(4-nitrophenyl)acetyl]benzoic acid

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)acetyl]benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenyl)acetyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituents, synthesis methods, and physical properties:

Compound Name Substituent/Backbone Synthesis Method Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR)
Methyl 2-((4-nitrophenyl)ethynyl)benzoate (1j) Ethynyl-linked 4-nitrophenyl Method B (AgOTf/p-TSA) 95 119–120 IR: ν(C≡C) ~2100 cm⁻¹; ¹H NMR: δ 8.2–8.4 (Ar–NO₂)
Methyl 2-((2-nitrophenyl)ethynyl)benzoate (1k) Ethynyl-linked 2-nitrophenyl Method A 69 90–91 IR: ν(C≡C) ~2100 cm⁻¹; ¹H NMR: δ 7.5–8.1 (Ar–NO₂)
tert-Butyl 2-methyl-2-(4-nitrobenzoyl)propanoate tert-Butyl ester, nitrobenzoyl Single-crystal X-ray N/A N/A Crystallographic R-factor: 0.061
Propyl 2-(4-methylbenzenesulfonamido)benzoate Sulfonamide-linked tosyl Condensation N/A N/A ¹H NMR: δ 2.4 (CH₃–C₆H₄–SO₂)

Key Observations :

  • Substituent Position : The position of the nitro group (para vs. ortho) significantly impacts reactivity and yield. For example, 1j (para-nitro) achieves a 95% yield via Method B, while 1k (ortho-nitro) yields 69% via Method A, suggesting steric hindrance or electronic effects in ortho-substituted derivatives .
  • Backbone Flexibility : Ethynyl-linked nitroarenes (e.g., 1j) exhibit rigid planar structures, whereas sulfonamide derivatives (e.g., ) show increased conformational flexibility due to the –SO₂–NH– linkage.
  • Crystallinity : The tert-butyl analog in was characterized via single-crystal X-ray diffraction (R-factor = 0.061), demonstrating high crystallinity compared to oily or amorphous ethynyl derivatives .

Spectroscopic and Physical Properties

  • IR Spectroscopy: Ethynyl-linked nitro compounds (e.g., 1j, 1k) show distinct C≡C stretching at ~2100 cm⁻¹, absent in acetyl or sulfonamide analogs. Nitro groups exhibit strong absorption at ~1520 and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • ¹H NMR : Para-substituted nitroarenes (1j) display deshielded aromatic protons (δ 8.2–8.4), whereas ortho-substituted analogs (1k) show upfield shifts (δ 7.5–8.1) due to reduced resonance effects .
  • Melting Points: Nitro-substituted ethynyl derivatives (1j: 119–120°C) have higher melting points than non-nitro analogs, attributed to stronger intermolecular dipole-dipole interactions .

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